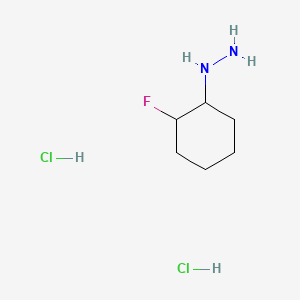
(2-Fluorocyclohexyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorocyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorocyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
(2-Fluorocyclohexyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives.
科学的研究の応用
(2-Fluorocyclohexyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Fluorocyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclohexyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hydrazine dihydrochloride: A simpler derivative without the fluorocyclohexyl group.
Cyclohexylhydrazine dihydrochloride: Similar structure but without the fluorine atom.
Fluorocyclohexylamine: Contains the fluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
(2-Fluorocyclohexyl)hydrazine dihydrochloride is unique due to the presence of both the fluorocyclohexyl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research applications.
特性
分子式 |
C6H15Cl2FN2 |
|---|---|
分子量 |
205.10 g/mol |
IUPAC名 |
(2-fluorocyclohexyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-5-3-1-2-4-6(5)9-8;;/h5-6,9H,1-4,8H2;2*1H |
InChIキー |
BXVAJYXFYBDXEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NN)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


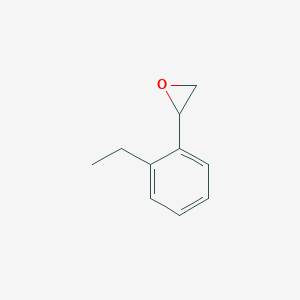
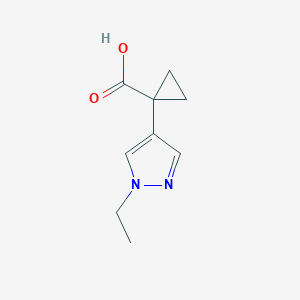

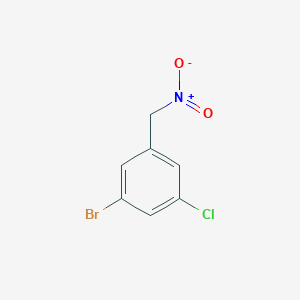
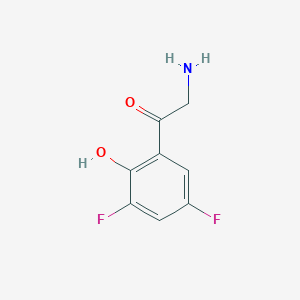
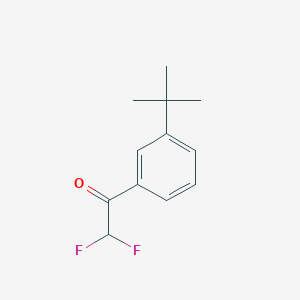
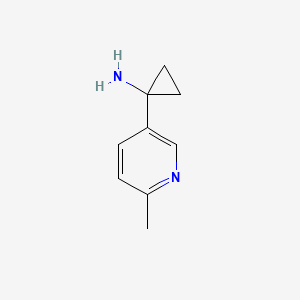
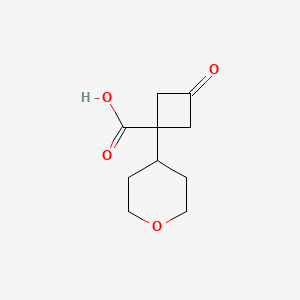
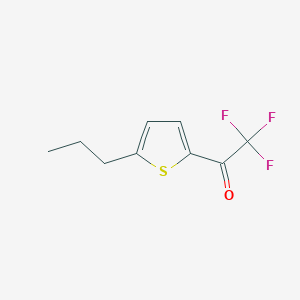

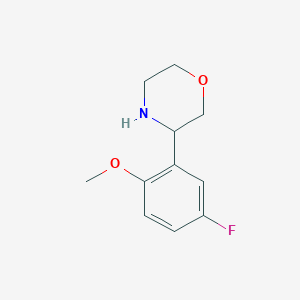

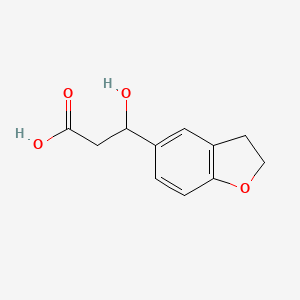
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
